N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline
Overview
Description
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline, also known as EBI-005, is a small molecule inhibitor that has been extensively studied for its potential use in treating inflammatory and autoimmune diseases. EBI-005 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline works by binding to and inhibiting the activity of a protein called leukocyte function-associated antigen-1 (LFA-1). LFA-1 is involved in the activation and migration of immune cells, and its inhibition can reduce inflammation and tissue damage.
Biochemical and Physiological Effects
In preclinical studies, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has been shown to reduce inflammation and tissue damage in animal models of psoriasis, rheumatoid arthritis, and dry eye disease. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has also been shown to reduce the infiltration of immune cells into affected tissues, suggesting that it may have a broad anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is its specificity for LFA-1, which reduces the risk of off-target effects. However, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is a small molecule inhibitor, which may limit its effectiveness in treating chronic diseases that require long-term treatment. Additionally, the synthesis process for N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is complex and may be challenging to scale up for large-scale production.
Future Directions
There are several potential future directions for research on N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline. One area of focus could be the development of more efficient synthesis methods to enable large-scale production. Another area of research could be the identification of biomarkers that could be used to predict patient response to N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline treatment. Additionally, further studies could investigate the potential use of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline in combination with other therapies for enhanced efficacy.
Scientific Research Applications
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has potential applications in the treatment of various inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and dry eye disease. In preclinical studies, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has been shown to inhibit the activity of T cells and other immune cells that contribute to inflammation and tissue damage.
properties
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-20-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSXYCFVNTAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.